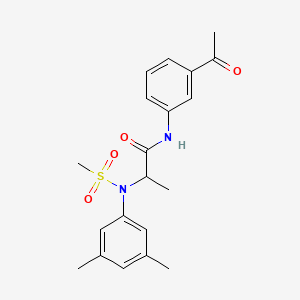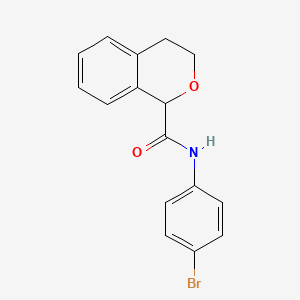![molecular formula C20H20FN3O2S2 B4178754 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178754.png)
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide
説明
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide, also known as FSL-1, is a synthetic compound that has been studied for its potential use in scientific research. FSL-1 has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
科学的研究の応用
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide has been studied for its potential use in scientific research, particularly in the field of immunology. It has been found to activate toll-like receptor 2 (TLR2) and TLR6, which are important receptors involved in the innate immune response. 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide has been used in various in vitro and in vivo experiments to study the effects of TLR2 and TLR6 activation on immune cells, cytokine production, and inflammation.
作用機序
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide activates TLR2 and TLR6 by binding to their extracellular domains. This leads to the recruitment of adaptor molecules, such as MyD88, which activate downstream signaling pathways, including the NF-κB and MAPK pathways. The activation of these pathways leads to the production of pro-inflammatory cytokines, chemokines, and other immune mediators.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide has been found to have various biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the modulation of inflammation. It has been shown to activate dendritic cells, macrophages, and other immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide has also been found to induce the production of chemokines such as CXCL8 and CCL2, which play important roles in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
One advantage of using 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide in lab experiments is its specificity for TLR2 and TLR6 activation. This allows researchers to study the effects of TLR2 and TLR6 activation in isolation, without the confounding effects of other TLRs. However, one limitation of 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the concentration of 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide used in experiments is not toxic to cells.
将来の方向性
There are several future directions for research on 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide. One area of interest is the development of 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide analogs with improved potency and specificity for TLR2 and TLR6 activation. Another area of interest is the investigation of the effects of 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide on different cell types and in different disease models. 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide has been shown to have anti-tumor effects in some studies, and further investigation of its potential as an anti-cancer agent is warranted. Additionally, the use of 2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide as an adjuvant in vaccine development is an area of active research.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-3-14-8-10-16(11-9-14)26-13(2)18(25)22-19-23-24-20(28-19)27-12-15-6-4-5-7-17(15)21/h4-11,13H,3,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSEXQFEIASOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4178676.png)
![7-[2-(difluoromethoxy)phenyl]-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178677.png)
![N-(3-acetylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4178684.png)
![2-(1-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(4-ethylphenyl)acetamide](/img/structure/B4178693.png)
![ethyl 7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4178703.png)
![N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)

![2-chloro-N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-5-iodobenzamide](/img/structure/B4178716.png)

![N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178731.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4178745.png)
![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)
